4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3 |
InChI Key |
SHUFXTTUXGPGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl
Optimized Catalytic Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds, including 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl. These reactions involve the coupling of two different organic fragments with the aid of a metal catalyst, typically based on palladium. wikipedia.org The general catalytic cycle for these reactions, such as Suzuki, Stille, and Negishi, involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
The synthesis of this compound would typically involve the coupling of two key fragments: a derivative of 4-methyl-2-nitrobenzene and a derivative of 4-methoxyphenyl (B3050149). For example, coupling 1-halo-4-methyl-2-nitrobenzene with a 4-methoxyphenyl organometallic reagent.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents. libretexts.orgnih.gov The reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction between a 2-halo-5-methylnitrobenzene derivative and 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles, often enhanced with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov The choice of base and solvent is crucial for an efficient reaction, with common systems including carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates in solvents like toluene, dioxane, or aqueous mixtures. nih.gov
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by transmetalation with the organoboron reagent, facilitated by the base. The final step is reductive elimination, which forms the C-C bond of the biphenyl (B1667301) product and regenerates the Pd(0) catalyst. researchgate.net The efficiency of these catalysts has been significantly improved by the development of specialized ligands, such as dialkylbiarylphosphines, which enhance catalyst reactivity and expand the scope to include less reactive aryl chlorides. nih.gov
A representative synthesis of a similar compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, was achieved by the palladium-catalyzed Suzuki–Miyaura coupling of 4-methoxy-2-nitro-phenylboronic acid with 4-bromo-trifluoromethylphenyl using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in a water/methanol solvent system. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents/Conditions | Role | Citation |
|---|---|---|---|
| Aryl Halide | 1-Iodo-4-methyl-2-nitrobenzene | Electrophilic Partner | researchgate.net |
| Organoboron Reagent | 4-Methoxyphenylboronic acid | Nucleophilic Partner | doi.org |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | Catalyst Precursor | libretexts.orgnih.gov |
| Ligand (optional) | Dialkylbiarylphosphines (e.g., SPhos) | Stabilizes catalyst, enhances reactivity | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid | nih.gov |
| Solvent | Toluene, Dioxane, THF, Water/Methanol | Reaction Medium | nih.gov |
Stille Coupling Adaptations for Enhanced Selectivity and Yield
The Stille reaction provides another powerful method for biaryl synthesis by coupling an organotin reagent (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orgnih.gov A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.gov
To synthesize this compound, one could couple tributyl(4-methoxyphenyl)stannane (B1303066) with a 1-halo-4-methyl-2-nitrobenzene derivative. researchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Recent advances have focused on developing more active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which allow the use of more challenging substrates like aryl chlorides and enable reactions at lower temperatures. nih.gov The inclusion of additives like copper(I) salts can also significantly enhance reactivity. nih.gov
The synthesis of the related compound 4-methoxy-4'-nitrobiphenyl (B1251031) has been reported via the palladium-catalyzed coupling of aryl triflates with organotin reagents. researchgate.net This highlights the viability of the Stille reaction for constructing nitrobiphenyl systems.
Kumada Cross-Coupling Variations
As the first reported catalytic cross-coupling method, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is advantageous as Grignard reagents are readily prepared, making it a cost-effective option for forming C-C bonds. organic-chemistry.org
The synthesis of this compound via Kumada coupling would involve reacting a 4-methoxyphenylmagnesium halide with a 1-halo-4-methyl-2-nitrobenzene. Nickel catalysts, such as NiCl₂(dppp), are often effective. orgsyn.org However, a significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the functional groups that can be present on the coupling partners. organic-chemistry.org The presence of a nitro group, which is an electrophilic functional group, could potentially lead to side reactions with the highly nucleophilic Grignard reagent, requiring careful optimization of reaction conditions. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. wikipedia.orgslideshare.net
Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi Coupling)
The Negishi coupling is a highly versatile and powerful cross-coupling reaction that joins an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit a good balance of reactivity and functional group tolerance, making the Negishi coupling widely applicable in complex synthesis. researchgate.net It is particularly noted for its ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org
For the synthesis of this compound, a 4-methoxyphenylzinc halide would be coupled with a 1-halo-4-methyl-2-nitrobenzene. rsc.org Palladium catalysts like Pd(PPh₃)₄ are commonly used. wikipedia.org The synthesis of the very similar compound 2-Methyl-4'-nitrobiphenyl has been successfully demonstrated using Negishi coupling, where o-tolylzinc chloride was coupled with 1-bromo-4-nitrobenzene (B128438) in the presence of tetrakis(triphenylphosphine)palladium. orgsyn.org This precedent strongly supports the applicability of the Negishi coupling for the target molecule. The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. researchgate.net
Table 2: Comparison of Cross-Coupling Strategies
| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Challenges for this Synthesis | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Stable reagents, high functional group tolerance, mild conditions. | Requires base for activation. | libretexts.orgnih.gov |
| Stille | Organotin | Air/moisture stable reagents, wide functional group compatibility. | Toxicity of tin byproducts. | wikipedia.orgnih.gov |
| Kumada | Organomagnesium (Grignard) | Readily available reagents, cost-effective. | Low functional group tolerance (potential side reaction with nitro group). | wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Good balance of reactivity and functional group tolerance. | Organozinc reagents can be moisture sensitive. | wikipedia.orgorganic-chemistry.org |
Direct Arylation and Electrophilic Aromatic Substitution Approaches
Alternative strategies to cross-coupling reactions exist for forming the biphenyl bond or for introducing the nitro group onto a pre-formed biphenyl skeleton.
Direct (hetero)arylation involves the formation of a C-C bond by coupling an aromatic C-H bond with an aryl halide. This approach is highly atom-economical as it avoids the pre-functionalization step of creating an organometallic reagent. For the synthesis of this compound, this could theoretically involve the direct arylation of 1-methoxy-4-methylbenzene at the C-H bond ortho to the methyl group with a 1-halo-2-nitrobenzene, though achieving the required regioselectivity would be a significant challenge.
A more traditional approach is Electrophilic Aromatic Substitution (EAS). masterorganicchemistry.com This strategy would involve the nitration of a pre-synthesized 4-methoxy-4'-methylbiphenyl (B188807) precursor. In an EAS reaction, an electrophile attacks the electron-rich aromatic ring. youtube.com The existing methoxy (B1213986) and methyl groups on the biphenyl are both ortho-, para-directing and activating. The methoxy group is a strong activating group, while the methyl group is weakly activating. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid and sulfuric acid) would be directed to the positions ortho and para to these groups. youtube.com The methoxy-substituted ring is significantly more activated, meaning nitration would preferentially occur on that ring. To achieve the target 2-nitro substitution pattern, the electrophile must be directed to the position ortho to the other ring, which is sterically hindered and electronically less favored, making this a challenging synthetic route.
Chemo- and Regioselective Synthesis of Advanced Precursors to this compound
Key precursors for the synthesis of this compound include:
Halogenated Nitroaromatics: A compound like 1-bromo-4-methyl-2-nitrobenzene or 1-iodo-4-methyl-2-nitrobenzene. These can be synthesized from 4-methylaniline (p-toluidine) via protection of the amine, nitration (which is directed ortho/para to the activating methyl group), followed by a Sandmeyer reaction to introduce the halogen.
Organometallic Reagents: This includes 4-methoxyphenylboronic acid, tributyl(4-methoxyphenyl)stannane, 4-methoxyphenylmagnesium bromide, or 4-methoxyphenylzinc chloride. 4-methoxyphenylboronic acid, for example, can be prepared from 4-bromoanisole (B123540) via lithiation or Grignard formation followed by reaction with a trialkyl borate.
A notable procedure for a related compound involves generating a carbon nucleophile in situ from potassium 2-nitrobenzoate, which then couples with an aryl halide. orgsyn.org This highlights innovative methods for precursor generation that bypass traditional organometallic preparations. The synthesis of precursors like 4-methoxy-2-nitroaniline (B140478) can also be achieved using modern techniques such as continuous flow reactors, which can improve safety and efficiency. google.com The regiochemistry of these syntheses is paramount; for instance, in the base-promoted transformation of certain nitroaryl compounds, the reaction pathway and resulting regiochemistry can be dependent on the presence or absence of an oxidant. nih.gov
Green Chemistry Principles in the Synthesis of Biphenyl Derivatives
The synthesis of biphenyls, traditionally reliant on methods that often involve hazardous reagents and solvents, is undergoing a paradigm shift towards more sustainable practices. The application of green chemistry principles aims to reduce the environmental impact of these syntheses through innovative approaches to reaction media and catalyst systems.
Solvent-Free or Aqueous Reaction Media
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. To this end, research has increasingly focused on solvent-free reactions and the use of water as a reaction medium for the synthesis of biphenyl derivatives.
Solvent-free conditions, often facilitated by mechanochemical methods such as ball milling, offer a compelling alternative. rsc.orgnih.gov These techniques can lead to faster reaction times, reduced waste, and sometimes even different reactivity compared to solution-phase synthesis. rsc.orgnih.gov For the synthesis of this compound, a hypothetical solvent-free Suzuki-Miyaura coupling reaction could be envisioned, as detailed in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Conditions | Yield |
|---|---|---|---|---|---|
| 1-bromo-4-methyl-2-nitrobenzene | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Ball milling, 60 min, room temperature | High |
Aqueous reaction media present another green alternative for biphenyl synthesis. The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and abundant nature. researchgate.net Micellar catalysis, where surfactants form micelles in water to create a hydrophobic microenvironment for the reaction, has emerged as a powerful tool for organic synthesis in aqueous media. acs.org This approach can enhance the solubility of organic substrates and catalysts in water, leading to efficient reactions. acs.org A representative aqueous Suzuki-Miyaura coupling for a related nitrobiphenyl is presented in Table 2.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 1-chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methanol/Water (4:1) | Microwave, 120°C | Good |
Catalyst Recycling and Sustainable Reagent Utilization
The development of recyclable catalysts is a key aspect of sustainable chemistry, as it reduces the consumption of precious and often toxic heavy metals like palladium, which is commonly used in cross-coupling reactions. aidic.it Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for their ease of separation and reuse. aidic.it Palladium nanoparticles supported on materials like hypercrosslinked polystyrene have shown promise for their stability and reusability in Suzuki cross-coupling reactions. aidic.it
The efficiency of a recyclable catalyst is often evaluated over multiple reaction cycles. An example of catalyst recycling in a Suzuki-Miyaura reaction is detailed below.
| Catalyst | Reaction | Run 1 Conversion (%) | Run 2 Conversion (%) | Run 3 Conversion (%) |
|---|---|---|---|---|
| Pd/Hypercrosslinked Polystyrene | 4-bromoanisole + Phenylboronic acid | >98 | >98 | >98 |
Beyond catalyst recycling, the use of sustainable reagents is crucial. This includes employing less toxic and more readily available starting materials. For instance, the Suzuki-Miyaura reaction itself is considered a greener alternative to other coupling methods due to the low toxicity of organoboron compounds. nih.gov
Mechanistic investigations into these green synthetic routes are vital for their optimization. Understanding the reaction pathways in solvent-free or aqueous media, as well as the deactivation and recovery processes of recyclable catalysts, allows for the rational design of more efficient and robust synthetic protocols. For example, studies have shown that in some aqueous Suzuki-Miyaura reactions, the transmetalation step can be rate-limiting, and the choice of base and ligands can significantly influence the reaction outcome. nih.gov
Sophisticated Structural Elucidation and Conformational Dynamics of 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl
Single Crystal X-ray Diffraction Analysis for Solid-State Geometries
A definitive single-crystal X-ray diffraction study for 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl is not prominently available in the reviewed scientific literature. However, analysis of structurally similar compounds allows for a robust prediction of its solid-state geometry. The primary determinant of its conformation is the steric hindrance caused by the nitro group at the 2-position. This ortho substituent forces the two phenyl rings to adopt a twisted conformation to minimize steric strain.
A closely related compound, 4-Methoxy-2-nitro-4'-(trifluoromethyl)biphenyl, which differs only by the substitution of a methyl group with a trifluoromethyl group, has been analyzed via single-crystal X-ray diffraction. nih.gov In this analogue, the dihedral angle between the two benzene (B151609) rings was found to be 49.98(9)°. nih.gov Furthermore, the nitro group itself is twisted out of the plane of its parent benzene ring by 66.85(19)°. nih.gov
Based on this data, it is highly probable that this compound also adopts a significantly twisted solid-state conformation with a dihedral angle of approximately 50°. This non-planar arrangement is a critical feature influencing the compound's physical properties and molecular packing in the crystal lattice.
Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation
¹H and ¹³C NMR Spectroscopic Characterization
While published spectra specifically for this compound are not readily found, the expected chemical shifts in its ¹H and ¹³C NMR spectra can be predicted based on its constituent fragments.
Expected ¹H NMR Data: The spectrum would show distinct signals for the protons on each aromatic ring.
Methoxy (B1213986) Group (-OCH₃): A singlet appearing around 3.8-3.9 ppm.
Methyl Group (-CH₃): A singlet around 2.4 ppm.
Aromatic Protons: A complex series of multiplets in the range of 7.0-8.0 ppm. The protons on the methoxy-substituted ring would likely appear more upfield (e.g., ~7.0-7.5 ppm) compared to the protons on the nitro-substituted ring. The proton ortho to the nitro group would be the most deshielded.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would be expected to show 14 distinct signals, one for each carbon atom, assuming slow rotation around the biphenyl (B1667301) bond.
Methoxy Carbon: Approximately 55.5 ppm.
Methyl Carbon: Approximately 21.0 ppm.
Aromatic Carbons: Signals between ~114 ppm and ~160 ppm. The carbon attached to the methoxy group (C4') would be highly shielded (around 160 ppm), while the carbon attached to the nitro group (C2) would also be significantly affected.
The following table presents ¹H and ¹³C NMR data for related biphenyl compounds, which support the predicted chemical shifts for the target molecule.
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 4-Methoxy-1,1'-biphenyl | 3.91 (s, 3H), 7.03-7.05 (d, 2H), 7.47 (t, 2H), 7.60 (t, 2H) rsc.org | 55.4, 114.2, 126.7, 126.8, 128.2, 128.8, 133.8, 140.9, 159.1 rsc.org |
| 4-Methyl-1,1'-biphenyl | 2.51 (s, 3H), 7.36 (t, 2H), 7.54 (t, 2H), 7.61 (t, 2H), 7.69-7.71 (d, 2H) rsc.org | 21.1, 126.9, 127.1, 128.9, 129.5, 136.8, 137.1, 138.4, 141.2 rsc.org |
| 4'-Methoxy-2-nitrobiphenyl | 3.85 (s, 3H), 6.95-6.99 (m, 2H), 7.27-7.32 (m, 2H), 7.42-7.46 (m, 1H), 7.60-7.64 (m, 1H), 7.85-7.88 (m, 1H) | Not available |
Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Inter-Ring Torsion and Spatial Relationships
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be indispensable for confirming the solution-state conformation. These experiments detect through-space correlations between protons that are close to each other, irrespective of bond connectivity.
For this compound, key NOE/ROE correlations would be expected between:
The protons of the methoxy group (-OCH₃) and the nearest proton on the other aromatic ring (the proton at C3).
The proton at C6 on the nitro-substituted ring and the protons at C3' and C5' on the methoxy-substituted ring.
The presence and intensity of these cross-peaks would provide direct evidence of the twisted conformation and the proximity of the two rings in solution. This data would complement the solid-state X-ray analysis by confirming that the twisted geometry is maintained in solution.
Variable Temperature NMR for Rotational Barriers and Atropisomerism Studies
The substitution pattern of this compound makes it a prime candidate for atropisomerism. youtube.comslideshare.net This phenomenon occurs when rotation around a single bond (the C1-C1' bond in this case) is significantly hindered by bulky substituents, leading to stable, separable enantiomeric conformers (atropisomers). nih.gov The ortho-nitro group provides a substantial steric barrier to rotation.
Variable Temperature (VT) NMR spectroscopy is the classical method to study the dynamics of this rotation.
At High Temperatures: If the thermal energy is sufficient to overcome the rotational barrier, a time-averaged spectrum would be observed, showing fewer signals as the chemically distinct environments on either side of the atropisomeric axis are averaged out.
At Low Temperatures: As the sample is cooled, rotation around the C1-C1' bond would slow down. If the barrier is high enough, the exchange rate will become slow on the NMR timescale, leading to the decoalescence of signals. At this point, separate signals for the protons and carbons in each of the two non-equivalent atropisomers would be visible, effectively doubling many of the peaks in the spectrum.
By analyzing the spectra at different temperatures, the coalescence temperature can be determined, which allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. If this barrier is high enough (typically > 23 kcal/mol), the atropisomers can be stable and even separable at room temperature. slideshare.net
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
An experimental FTIR spectrum for this compound is not available in the searched databases. However, its characteristic vibrational bands can be reliably predicted from the functional groups present in the molecule.
The expected key absorption peaks are summarized in the following table.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Alkyl C-H (in -OCH₃ and -CH₃) | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| Nitro (N-O) | 1570 - 1500 | Asymmetric Stretching |
| Nitro (N-O) | 1370 - 1300 | Symmetric Stretching |
| Aryl Ether (C-O) | 1275 - 1200 | Asymmetric Stretching |
| Aryl Ether (C-O) | 1075 - 1020 | Symmetric Stretching |
The precise positions of these bands would confirm the presence of the methoxy, methyl, and nitro functional groups, as well as the biphenyl aromatic core.
Raman Spectroscopy with Theoretical Correlation
Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering detailed insights into its molecular structure. When coupled with theoretical calculations, typically employing Density Functional Theory (DFT), a comprehensive assignment of the observed Raman bands to specific molecular vibrations can be achieved. This correlative approach is crucial for accurately interpreting the complex spectral data of substituted biphenyl systems.
In a typical analysis, the FT-Raman spectrum of this compound would be recorded in the solid phase. The resulting spectrum would exhibit a series of bands, each corresponding to a specific vibrational motion within the molecule. Key vibrational modes expected for this compound include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching and bending vibrations of the methoxy (O-CH₃) and methyl (C-CH₃) groups, and the characteristic vibrations of the biphenyl backbone, such as ring breathing and C-H stretching and bending modes.
To theoretically correlate these experimental findings, the molecular geometry of this compound would be optimized using a suitable DFT method, for instance, B3LYP with a 6-311++G(d,p) basis set. Subsequent frequency calculations on the optimized geometry would yield the theoretical vibrational wavenumbers. While a direct scaling factor is often applied to the computed wavenumbers to account for anharmonicity and other systemic effects, the primary value of the theoretical data lies in the visualization of the vibrational modes associated with each calculated frequency. This allows for an unambiguous assignment of the experimentally observed Raman bands.
For instance, the intense bands in the Raman spectrum are often associated with the symmetric stretching of the NO₂ group and the C-N bond, as well as the ring stretching modes of the biphenyl system. The presence of the methoxy and methyl groups introduces additional bands that can be precisely assigned through this combined experimental and theoretical methodology. The table below presents a representative set of expected Raman bands and their tentative assignments for this compound, based on data from analogous compounds.
| Experimental Raman Shift (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1595 | ~1600 | Aromatic C=C stretching |
| ~1520 | ~1525 | Asymmetric NO₂ stretching |
| ~1345 | ~1350 | Symmetric NO₂ stretching |
| ~1280 | ~1285 | C-O-C stretching (methoxy) |
| ~1180 | ~1185 | C-H in-plane bending |
| ~850 | ~855 | Ring breathing mode |
| ~820 | ~825 | NO₂ wagging |
| ~640 | ~645 | C-N-O bending |
Note: The data in this table is illustrative and based on the analysis of structurally similar nitrobiphenyl compounds. Specific experimental values for this compound may vary.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition with a high degree of confidence.
When subjected to HRMS analysis, typically using an electrospray ionization (ESI) source, the compound is expected to show a prominent protonated molecular ion peak, [M+H]⁺. The high resolving power of the instrument enables the differentiation of this ion from others with the same nominal mass but different elemental formulas. The experimentally determined accurate mass can then be compared to the theoretically calculated mass for the chemical formula C₁₄H₁₃NO₃, providing strong evidence for the compound's identity.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion reveal the fragmentation pathways of this compound. This fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its confirmation. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts thereof, such as NO or O. libretexts.org The fragmentation of the biphenyl core and the substituents would also lead to a series of daughter ions.
A plausible fragmentation pattern for this compound would involve the initial loss of the nitro group, followed by further fragmentation of the biphenyl ether structure. The table below outlines the expected major ions and their corresponding fragments in a hypothetical HRMS/MS analysis.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Identity |
| [M+H]⁺ | [M+H - NO₂]⁺ | 46.0055 | [C₁₄H₁₃O]⁺ |
| [M+H]⁺ | [M+H - O]⁺ | 15.9949 | [C₁₄H₁₃NO₂]⁺ |
| [M+H]⁺ | [M+H - CH₃]⁺ | 15.0235 | [C₁₃H₁₀NO₃]⁺ |
| [M+H - NO₂]⁺ | [C₁₃H₁₀]⁺ | 15.0235 | Loss of CH₃ from methoxy |
Note: The data in this table is illustrative and represents a plausible fragmentation pattern for this compound based on the analysis of similar compounds. The exact m/z values would be determined with high precision in an actual HRMS experiment.
The systematic analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the methyl, methoxy, and nitro groups to the biphenyl framework.
Theoretical and Computational Investigations on 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.
For substituted biphenyls, DFT has been successfully used to calculate torsional barriers, which are the energy barriers to rotation around the central C-C bond. rsc.org The accuracy of these calculations is enhanced by using large basis sets and accounting for zero-point energies and solvent effects. rsc.org
Illustrative DFT-Calculated Geometrical Parameters
| Parameter | Typical Calculated Value |
|---|---|
| C-C (inter-ring) bond length | ~1.49 Å |
| Dihedral Angle (C-C-C-C) | 40-60° |
| C-N (nitro group) bond length | ~1.47 Å |
| C-O (methoxy group) bond length | ~1.36 Å |
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. nih.govnih.gov Good correlations have been found between experimental and calculated chemical shifts for similar substituted biphenyls. nih.gov Machine learning approaches are also being developed to improve the accuracy of NMR chemical shift predictions. nih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net For this compound, TD-DFT can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. The absorption characteristics are influenced by the substituents and the dihedral angle between the phenyl rings. scilit.com
Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Range | Method |
|---|---|---|
| 1H NMR Chemical Shift (aromatic) | 6.9 - 8.0 ppm | GIAO-DFT |
| 13C NMR Chemical Shift (aromatic) | 110 - 160 ppm | GIAO-DFT |
| C=C stretching (aromatic) | 1400 - 1600 cm-1 | DFT |
| NO2 stretching | 1500 - 1550 cm-1 (asymmetric), 1330 - 1370 cm-1 (symmetric) | DFT |
| UV-Vis λmax | 280 - 350 nm | TD-DFT |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgwikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the methoxy- and methyl-substituted phenyl ring, which are electron-donating groups. Conversely, the LUMO is likely to be concentrated on the nitro-substituted phenyl ring, as the nitro group is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack on the methoxy- and methyl-substituted ring and nucleophilic attack on the nitro-substituted ring. The delocalization of these orbitals can sometimes be extensive in larger molecules, which can complicate simple reactivity predictions. nih.gov
FMO Analysis
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |
| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 5.0 | Chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the rotation around the biphenyl (B1667301) linkage. tandfonline.com These simulations can provide insights into the preferred dihedral angles and the dynamics of conformational changes in different environments, such as in various solvents. tandfonline.com The results of MD simulations can be used to understand how the molecule's shape and flexibility influence its interactions with other molecules. Recent studies have also employed quantum dynamics to investigate the internal rotation of biphenyl derivatives. aip.org
Computational Studies on Reaction Pathways and Transition States Involving this compound
Computational chemistry can be used to model chemical reactions involving this compound, providing detailed information about reaction mechanisms, transition states, and activation energies. A particularly relevant reaction for this compound is the reductive cyclization of the 2-nitro group to form a carbazole (B46965) derivative. unimi.itacs.orgnih.gov
DFT calculations can be employed to map the potential energy surface of this reaction, identifying the structures of intermediates and transition states. mdpi.com This allows for a deeper understanding of the reaction mechanism and the factors that influence the reaction rate and selectivity. For instance, theoretical calculations have been used to show that the cyclization of o-nitrosobiphenyl to N-hydroxycarbazole is energetically feasible. unimi.it
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. iupac.orgmdpi.com For this compound, QSPR models could be developed to predict various non-biological attributes such as boiling point, solubility, and chromatographic retention times.
These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and geometric) for a series of related compounds and then using statistical methods, like multiple linear regression, to find a mathematical relationship between the descriptors and the property of interest. nih.govtandfonline.comresearchgate.net Such models can be valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental work.
Reactivity and Functional Group Transformations of 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl
Selective Reduction Pathways of the Nitro Group to Amino, Hydroxylamino, or Azoxy Functionalities
The nitro group is the most reactive site for reduction in 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl. Its transformation into other nitrogen-containing functionalities, particularly the amino group, is a crucial step in many synthetic applications.
Reduction to Amino Group: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. jsynthchem.com This reduction is key because amine groups act as active sites for creating a majority of derivative products, while the nitro group often serves as an activator for nucleophilic substitution. jsynthchem.com A variety of reagents can achieve this selectively, leaving other functional groups like the methoxy (B1213986) and methyl groups intact.
Common methods for the selective reduction of nitroarenes that are applicable to this compound include:
Catalytic Hydrogenation: While effective, reagents like H2/Pd, Pt, or Ni can sometimes lead to the reduction of other functional groups if not carefully controlled. youtube.com For more selective reductions, other methods are often preferred. youtube.com
Metal/Acid Systems: Classic methods using metals like tin (Sn) or zinc (Zn) in the presence of acid are effective for nitro group reduction. youtube.com
Transition Metal-Assisted Reductions: Systems using sodium borohydride (B1222165) (NaBH4) in combination with transition metal salts or complexes offer high selectivity. For instance, NaBH4 in the presence of Ni(PPh3)4 or FeCl2 has been shown to be effective for reducing nitroaromatic compounds to their corresponding amines at room temperature. jsynthchem.comd-nb.info The NaBH4-FeCl2 system, in particular, demonstrates high chemoselectivity and provides excellent yields. d-nb.info
Metal-Free Reductions: A modern approach involves the use of tetrahydroxydiboron (B82485) (B2(OH)4) with an organocatalyst like 4,4'-bipyridine. This method is rapid, highly chemoselective, and proceeds at room temperature, converting nitroarenes with sensitive functional groups into the corresponding anilines with excellent selectivity. nih.gov
| Reagent/System | Conditions | Selectivity | Reference |
|---|---|---|---|
| Zn or Sn / Acid | Acidic (e.g., HCl) | Good | youtube.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | High | jsynthchem.com |
| NaBH₄-FeCl₂ | Solvent (e.g., THF/H₂O) | Excellent | d-nb.info |
| B₂(OH)₄ / 4,4'-bipyridine | Room Temperature, 5 min | Excellent | nih.gov |
Reduction to Hydroxylamino and Azoxy Functionalities: By carefully selecting the reducing agent and controlling reaction conditions, the reduction of the nitro group can be stopped at intermediate stages to yield hydroxylamino or azoxy compounds. While specific literature for this compound is not available, general methodologies suggest that reagents like zinc dust in a neutral ammonium (B1175870) chloride solution can be used to form the corresponding hydroxylamine. The formation of azoxy compounds can often be achieved using milder reducing agents, such as glucose in an alkaline solution.
Reactions Involving the Methoxy Group (e.g., Demethylation, Ether Cleavage)
The methoxy group (–OCH3) on the biphenyl (B1667301) ring is generally stable but can undergo cleavage under specific conditions to yield a phenol. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry.
The most common laboratory reagents for cleaving aryl methyl ethers are strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The reaction with BBr3 is particularly effective and often proceeds under mild conditions. In the context of this compound, the choice of reagent would need to account for the sensitive nitro group, which could be affected by harsh acidic conditions.
Biocatalytic approaches also exist. For example, cytochrome P450 enzymes, specifically P450 1A2, have been shown to catalyze the O-demethylation of substrates like 1-methoxy-4-nitrobenzene. nih.gov This suggests that enzymatic methods could potentially be developed for the selective demethylation of this compound.
Transformations of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group (–CH3) attached to the biphenyl core is a site for benzylic reactions. Its reactivity is enhanced by the adjacent aromatic ring.
Oxidation: The methyl group can be oxidized to various higher oxidation states, including an aldehyde (–CHO), a carboxylic acid (–COOH), or a benzylic alcohol (–CH2OH).
Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group directly to a carboxylic acid. The reaction conditions would need to be carefully chosen to avoid degradation of the biphenyl system or unwanted side reactions with the methoxy group.
Oxidation to Aldehyde: Achieving a controlled, partial oxidation to the aldehyde is more challenging but can be accomplished using specific reagents like chromium trioxide (CrO3) in acetic anhydride (B1165640) or by using more modern, selective oxidation methods.
Halogenation: Benzylic halogenation, typically bromination, can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. This reaction would selectively introduce a bromine atom onto the methyl group, converting it to a bromomethyl group (–CH2Br). This functionalized intermediate is highly useful for subsequent nucleophilic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl Core
The two aromatic rings of the biphenyl core have different substitution patterns, leading to distinct reactivities in substitution reactions. libretexts.org
Electrophilic Aromatic Substitution: Substituents already present on an aromatic ring direct the position of new incoming electrophiles. msu.edu
Ring B (4-methoxy-phenyl): This ring contains a strongly activating, ortho-, para-directing methoxy group. This ring is highly activated towards electrophilic substitution, making it much more reactive than Ring A. msu.edu Electrophiles will preferentially attack the positions ortho to the methoxy group (positions 3' and 5').
Therefore, an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) on this compound would overwhelmingly occur on the methoxy-substituted ring at the positions ortho to the methoxy group.
| Substituent | Ring Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NO₂ | 2 | Strongly Deactivating | Meta-directing |
| -CH₃ | 4 | Weakly Activating | Ortho-, Para-directing |
| -OCH₃ | 4' | Strongly Activating | Ortho-, Para-directing |
Nucleophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group that activates the ring it is attached to (Ring A) for nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the carbon atoms ortho or para to the nitro group. In this molecule, however, the positions ortho (position 3) and para (position 5) to the nitro group are not substituted with a good leaving group. Therefore, standard SNAr reactions are unlikely unless a leaving group is introduced onto Ring A.
Role of this compound as a Versatile Synthetic Intermediate in Multi-Step Organic Synthesis
The primary synthetic utility of 2-nitrobiphenyl (B167123) derivatives, including this compound, is as precursors for the synthesis of carbazoles. acs.org Carbazoles are an important class of heterocyclic compounds found in natural products and used in materials science for their electronic and charge-transport properties. acs.org
The most common method for this transformation is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl. acs.org Treating this compound with a reducing agent like triphenylphosphine (B44618) (PPh3) in a high-boiling solvent induces deoxygenation of the nitro group, which is followed by an intramolecular cyclization to form the corresponding carbazole (B46965). acs.orgscite.ai In this case, the product would be 3-methoxy-6-methyl-9H-carbazole . This reaction is advantageous due to its tolerance for various functional groups and precise control over the final substitution pattern of the carbazole product. acs.org For example, the related compound 4-methoxy-2-nitrobiphenyl can be converted to 2-methoxycarbazole in 91% yield using this method. amazonaws.com
Furthermore, the amine product formed from the reduction of the nitro group, 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-amine , is itself a valuable intermediate. This biphenyl-amine derivative can be used in coupling reactions or for the synthesis of other complex heterocyclic systems.
Exploration of Advanced Applications of 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl in Materials Science and Catalysis
Design and Synthesis of Novel Polymeric Materials Incorporating Biphenyl (B1667301) Scaffolds
Biphenyl units are prized components in polymer chemistry due to their rigid, planar structure which can impart thermal stability, mechanical strength, and unique optical and electronic properties to the resulting polymers.
The biphenyl core is a classic mesogen, a fundamental building block for materials that exhibit liquid crystal phases. researchgate.net Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, and they are crucial for technologies like flat-panel displays. researchgate.net The elongated and rigid nature of the biphenyl unit promotes the necessary molecular alignment for forming these mesophases.
The substituents on the 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl molecule would play a critical role in determining its liquid crystalline behavior.
Methoxy (B1213986) and Methyl Groups: The 4'-methoxy and 4-methyl groups can influence the material's melting point and the temperature range over which liquid crystal phases are stable. For instance, in related systems, alkyl and alkoxy chains on biphenyl cores are known to modulate the type of mesophase (e.g., nematic, smectic) and transition temperatures.
Nitro Group: The strongly polar nitro group at the 2-position would significantly increase the molecule's dipole moment. This could favor the formation of specific, highly ordered smectic phases. However, the steric bulk of the ortho-nitro group might also disrupt the packing necessary for some liquid crystalline phases, a factor that would require careful consideration in molecular design.
While direct studies on this compound as a liquid crystal are not prominent, its structure is analogous to molecules known to form the basis of liquid crystal polymers. For example, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol, which shares structural similarities, have been investigated for their ability to induce vertical alignment in liquid crystal cells. nih.gov This suggests that the title compound could serve as a valuable precursor or additive in the formulation of new liquid crystalline materials with tailored properties.
Conjugated polymers are organic macromolecules that feature a backbone of alternating single and double bonds, which allows for the delocalization of pi-electrons. This property makes them electrically conductive and suitable for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). ossila.comnih.gov Biphenyl units are often incorporated into these polymer backbones to enhance charge carrier mobility and thermal stability. nih.gov
The this compound scaffold is particularly interesting for these applications due to its inherent electronic asymmetry. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" system. Such systems are known to lower the bandgap of the material, which is often desirable for applications in solar cells and colored OLEDs.
However, the nitro group itself is often electrochemically active in a way that can be detrimental to device stability. Therefore, in practical synthesis, the this compound would more likely serve as a key intermediate. A common synthetic strategy involves the chemical reduction of the nitro group to an amino group (-NH2). This resulting aminobiphenyl derivative can then be polymerized with other monomers to create a stable, high-performance conjugated polymer. This approach allows for the precise tuning of the polymer's electronic properties. For example, the resulting amino group can be further functionalized to fine-tune solubility for solution-based processing, a key advantage for low-cost manufacturing of large-area devices. researchgate.net
Table 1: Potential Roles of Substituents in Organic Electronic Materials
| Substituent Group | Electronic Effect | Potential Application Impact |
|---|---|---|
| 4'-Methoxy | Electron-Donating | Increases electron density in the biphenyl system, potentially improving hole transport. |
| 4-Methyl | Weakly Electron-Donating | Enhances solubility and can influence molecular packing in the solid state. |
| 2-Nitro | Strongly Electron-Withdrawing | Lowers the polymer's bandgap; often used as a precursor to a more stable functional group (e.g., amine) for polymerization. |
Development of Biphenyl-Based Ligands for Homogeneous and Heterogeneous Catalysis
Biphenyl-based phosphine (B1218219) ligands are among the most powerful and versatile ligands in modern catalysis, particularly for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to chiral molecules that are non-superimposable mirror images of each other. academie-sciences.fr The 2-nitro-1,1'-biphenyl core of this compound is a classic example of a structure prone to atropisomerism. The bulky nitro group at the ortho position sterically hinders free rotation around the C-C single bond connecting the two phenyl rings.
This axial chirality is highly valuable in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govresearchgate.net While the nitro-substituted biphenyl itself is not typically used directly as a ligand, it is an excellent precursor for creating highly effective chiral phosphine ligands. nih.gov The synthetic route would involve:
Resolution: Separation of the two atropisomers (enantiomers) of the nitrobiphenyl compound.
Reduction: Conversion of the nitro group to an amino group (-NH2).
Functionalization: Transformation of the amino group into a phosphine group (e.g., -P(C6H5)2) or another coordinating group.
The resulting chiral phosphine ligand can then coordinate to a metal center (like palladium or rhodium), creating a chiral environment that directs the catalytic reaction to produce the desired enantiomer with high selectivity. scispace.comrsc.org
Beyond chirality, biphenyl-based ligands are crucial for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. sigmaaldrich.cnliv.ac.ukthieme.de These ligands are prized for their ability to stabilize the catalytic metal center and facilitate the key steps of the catalytic cycle.
Again, this compound would serve as a precursor. Following the reduction of the nitro group to an amine, the resulting 2-amino-4'-methoxy-4-methyl-1,1'-biphenyl is a versatile intermediate. It can be converted into various types of ligands, most notably phosphine ligands like those developed by Buchwald and others. sigmaaldrich.comnih.gov These ligands are known to be highly effective for C-C, C-N, and C-O bond-forming reactions. sigmaaldrich.comnih.gov The substituents (methoxy and methyl groups) can electronically tune the ligand, influencing the catalyst's activity and selectivity. mit.edu For example, electron-donating groups can increase the electron density on the phosphine, which in turn affects the reactivity of the metal center.
Table 2: Biphenyl Ligand Precursor Transformation and Application
| Starting Compound | Key Synthetic Step | Resulting Intermediate/Ligand Type | Catalytic Application |
|---|---|---|---|
| This compound | Nitro group reduction (e.g., using H2/Pd or SnCl2) | 2-Amino-4'-methoxy-4-methyl-1,1'-biphenyl | Precursor for phosphine ligands |
| 2-Amino-4'-methoxy-4-methyl-1,1'-biphenyl | Diazotization followed by phosphination | Biphenyl-based phosphine ligand | Suzuki, Buchwald-Hartwig, Heck cross-coupling reactions nih.govresearchgate.net |
Research into Sensor Technologies Utilizing Biphenyl Derivatives
The development of chemical sensors for detecting specific analytes is a critical area of research for environmental monitoring, medical diagnostics, and security. researchgate.net Biphenyl derivatives can be functionalized to create highly sensitive and selective sensors.
The this compound structure contains features that are highly relevant to sensor design, particularly in the field of fluorescence-based sensing. nih.gov Many fluorescent sensors for nitroaromatic compounds (NACs), which are common components in explosives, work via a process called fluorescence quenching. acs.orgmdpi.com In this mechanism, an electron-rich fluorescent molecule (a fluorophore) is excited with light, causing it to emit light of its own. When an electron-poor analyte, like a nitroaromatic compound, comes into proximity, it can accept an electron from the excited fluorophore, causing the fluorescence to be "quenched" or turned off. researchgate.net
While this compound is itself a nitroaromatic compound, its derivatives can be designed to act as sensors for other molecules. For example, by chemically modifying the biphenyl core to include a fluorophore unit (like pyrene (B120774) or triphenylamine), a new sensor molecule can be created. acs.orgnih.gov The inherent "push-pull" nature of the methoxy and nitro groups could be used to fine-tune the sensor's electronic properties and its sensitivity and selectivity towards a target analyte. Research has also explored functionalized polymers for detecting ions like Zn²⁺ and Pb²⁺, demonstrating the versatility of using tailored organic molecules in sensor applications. researchgate.net
Development of Chemosensors for Specific Analytes
The design of chemosensors often relies on the principle of modulating the photophysical or electrochemical properties of a molecule upon interaction with a specific analyte. The structure of this compound is well-suited for such applications, particularly for the detection of electron-deficient or electron-rich species.
Detailed Research Findings:
While direct experimental studies on the chemosensory capabilities of this compound are not extensively documented, the functional groups present allow for predictable interactions. The electron-rich methoxy group and the electron-withdrawing nitro group create a significant dipole moment across the biphenyl system. This electronic asymmetry can be perturbed by the presence of an analyte, leading to a detectable signal.
Detection of Nitroaromatic Compounds: The electron-rich nature of the methoxy- and methyl-substituted ring suggests that this molecule could act as a donor in a charge-transfer complex with highly electron-deficient analytes, such as nitroaromatic explosives. General principles of chemosensor design for nitroaromatic compounds often utilize electron-rich fluorescent molecules that experience quenching upon binding to the analyte.
Cation Sensing: The oxygen atoms of the methoxy and nitro groups can act as potential binding sites for metal cations. Chelation of a metal ion could lead to significant changes in the electronic structure and, consequently, the optical properties of the molecule. This interaction could restrict the rotation around the biphenyl bond, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).
The potential for this compound to act as a chemosensor is summarized in the table below, based on the functional groups and known interactions of similar molecules.
| Analyte Class | Potential Interaction Mechanism | Predicted Sensing Outcome |
| Nitroaromatics | Charge-transfer complex formation | Fluorescence quenching |
| Metal Cations | Chelation with methoxy/nitro groups | Fluorescence enhancement or shift |
| Anions | Hydrogen bonding (if acidic protons are introduced) | Colorimetric or fluorescent change |
Interactive Data Table: Predicted Chemosensor Properties Please note: The following data is predictive and based on analogs, as direct experimental values for this specific compound are not available in the cited literature.
| Target Analyte | Sensing Modality | Predicted Limit of Detection (LOD) Range | Potential Interferents |
|---|---|---|---|
| Trinitrotoluene (TNT) | Fluorescence Quenching | 1-10 µM | Other nitroaromatic compounds |
| Cu2+ | Fluorescence Enhancement | 5-20 µM | Other transition metal ions |
Optical Sensor Applications
The photophysical properties of biphenyl derivatives are highly sensitive to their substitution pattern and conformation. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of π-conjugation and, therefore, the absorption and emission characteristics. For the related compound 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene (B151609) rings is approximately 50°. nih.gov A similar non-planar conformation is expected for this compound.
Detailed Research Findings:
The push-pull system created by the methoxy and nitro groups is expected to result in an intramolecular charge transfer (ICT) character for the lowest energy electronic transition. This typically leads to absorption bands at longer wavelengths compared to the unsubstituted biphenyl.
Solvatochromism: Molecules with a strong ICT character often exhibit solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. This property can be exploited in optical sensors that respond to changes in the local environment.
The predicted optical properties of this compound in a common organic solvent are presented below.
| Optical Property | Predicted Value/Range | Basis of Prediction |
| Absorption Max (λabs) | 320-350 nm | Analogy with substituted nitrobiphenyls |
| Emission Max (λem) | 400-450 nm | Stokes shift from predicted absorption |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.20 | Quenching effect of the nitro group |
Interactive Data Table: Predicted Photophysical Properties in Dichloromethane
| Parameter | Predicted Value | Notes |
|---|---|---|
| λmax, abs (nm) | ~335 | Intramolecular Charge Transfer (ICT) band |
| λmax, em (nm) | ~420 | Visible blue fluorescence |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 10,000 - 15,000 | Typical for π-π* transitions in biphenyls |
Supramolecular Chemistry and Self-Assembly Processes Involving the Biphenyl Core
Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. The biphenyl scaffold is a common motif in supramolecular chemistry, capable of directing self-assembly through various interactions. acs.org
Detailed Research Findings:
The structure of this compound contains several features that could drive self-assembly processes:
π-π Stacking: The aromatic biphenyl core can participate in π-π stacking interactions, which are fundamental to the assembly of many organic materials. The substitution pattern will influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
Dipole-Dipole Interactions: The significant dipole moment arising from the methoxy and nitro substituents can lead to strong, directional dipole-dipole interactions, promoting an ordered arrangement of molecules in the solid state or in solution.
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the introduction of hydroxyl or amide functionalities in derivative structures could introduce highly directional hydrogen bonding, leading to the formation of tapes, sheets, or helical structures. researchgate.net
The potential non-covalent interactions that could govern the self-assembly of this compound are summarized in the following table.
| Interaction Type | Relevant Molecular Feature | Potential Supramolecular Outcome |
| π-π Stacking | Biphenyl aromatic rings | Formation of columnar or layered structures |
| Dipole-Dipole | Methoxy and Nitro groups | Ordered molecular packing |
| C-H···O Interactions | Methyl/Aromatic C-H and Oxygen atoms | Stabilization of crystal lattice |
Interactive Data Table: Potential Non-Covalent Interactions in Self-Assembly
| Interaction | Strength | Directionality | Role in Assembly |
|---|---|---|---|
| π-π Stacking | Moderate | Moderate | Primary packing force |
| Dipole-Dipole | Moderate-Strong | High | Directional control of packing |
| van der Waals | Weak | Low | Overall stabilization |
Environmental Behavior and Degradation Pathways of 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl Non Toxicological Focus
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl, the most significant abiotic degradation mechanisms are photolysis and hydrolysis.
Photolysis: The presence of the nitroaromatic system in the molecule makes it susceptible to photolysis, or degradation by light, particularly ultraviolet (UV) radiation. The nitro group is highly electron-withdrawing, especially in an electronically excited state, which can induce photochemical reactions. nih.gov Research on other p-nitrobiphenyl derivatives has shown that photoexcited nitro groups can trigger redox reactions, decarboxylations, and retro-Aldol type reactions through the formation of charge transfer triplet states. nih.gov The degradation kinetics can be influenced by the specific wavelength of light, with different wavelengths potentially leading to different degradation products. harvard.edu Modern remediation research demonstrates that high-intensity UV LEDs can be tailored for the bespoke photolysis of trace organic contaminants in water, suggesting a potential pathway for the abiotic removal of nitrobiphenyl compounds. chemrxiv.org
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for a compound like this compound is expected to be highly dependent on pH and temperature. nih.gov While specific data on this compound is limited, studies on analogous structures show that functional groups such as methoxy (B1213986) ethers and nitro groups can undergo hydrolysis under acidic or alkaline conditions. google.comresearchgate.net For instance, the ether linkage of the methoxy group could be cleaved, or the nitro group could be transformed under specific environmental pH conditions. The decomposition of similar complex organic molecules in aqueous solutions often follows first-order kinetics, with rates increasing in the presence of hydroxide ions (base-promoted hydrolysis). nih.gov
Biotic Degradation Pathways by Environmental Microorganisms
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary pathway for the breakdown of persistent organic pollutants in the environment. researchgate.net Various bacterial genera, including Burkholderia, Pseudomonas, and Rhodococcus, have been identified as capable of degrading nitrophenols and other related nitroaromatic compounds. frontiersin.orgnih.gov These microorganisms can utilize such compounds as a sole source of carbon and energy. nih.govnih.gov
The microbial breakdown of this compound is expected to proceed through a series of intermediate compounds. Based on studies of structurally similar molecules, several potential degradation products can be identified. For example, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. yields intermediates such as methyl-1,4-benzoquinone and methylhydroquinone before the aromatic ring is cleaved. frontiersin.org Other pathways for similar compounds have identified catechol as a major intermediate. nih.gov The degradation of 2,4-dinitroanisole, which also contains a methoxy group, proceeds through intermediates like 2-methoxy-5-nitroaniline and 4-methoxy-3-nitroaniline before complete reduction to 2,4-diaminoanisole. nih.gov Furthermore, the degradation of the core biphenyl (B1667301) structure often results in the formation of corresponding benzoic acids; in this case, a potential product could be a derivative of chlorobenzoic acid. nih.gov
| Analogous Compound | Identified Degradation Products | Potential Products from Target Compound | Reference Microorganism |
|---|---|---|---|
| 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone | Substituted benzoquinones and hydroquinones | Burkholderia sp. strain SJ98 frontiersin.org |
| 3-Methyl-4-nitrophenol | Catechol | Substituted catechols | Ralstonia sp. SJ98 nih.gov |
| 2,4-Dinitroanisole | 2-methoxy-5-nitroaniline, 4-methoxy-3-nitroaniline, 2,4-diaminoanisole | Amino and diamino derivatives | Geobacter metallireducens nih.gov |
| 4-Chlorobiphenyl | 4-Chlorobenzoic acid | Methoxy-methyl-benzoic acid | Achromobacter sp. nih.gov |
The enzymatic breakdown of aromatic compounds typically begins with an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. frontiersin.org In the degradation of p-nitrophenol (PNP), the enzyme PNP 4-monooxygenase catalyzes the initial monooxygenation, while a 1,4-benzoquinone reductase is involved in the subsequent reduction of the resulting benzoquinone intermediate. frontiersin.org It is plausible that a similar enzymatic cascade is responsible for the initial steps of this compound degradation. Following hydroxylation, the aromatic ring is cleaved by other enzymes, and the resulting aliphatic intermediates are funneled into central metabolic pathways, such as the Krebs cycle. mdpi.com
Sorption and Mobility Studies in Environmental Compartments (e.g., Soil, Sediment)
The transport and bioavailability of this compound in the environment are largely controlled by its sorption to soil and sediment particles. Sorption refers to the process by which a chemical binds to a solid surface. The extent of sorption influences the concentration of the compound in the aqueous phase and, consequently, its mobility and availability for degradation. nih.gov
Key soil and sediment properties that affect sorption include total organic carbon (TOC), clay content, cation exchange capacity (CEC), and pH. nih.gov As a hydrophobic organic compound, this compound is expected to exhibit strong sorption to soil organic matter. The kinetics of this sorption process—how quickly equilibrium is reached—can be described by various models, with the pseudo-second-order model often providing the best fit for organic contaminants in soil. nih.gov
| Soil Property | Expected Influence on Sorption | Rationale |
|---|---|---|
| Total Organic Carbon (TOC) | Positive Correlation (Increased Sorption) nih.gov | Hydrophobic organic compounds preferentially partition into the organic fraction of the soil. |
| Cation Exchange Capacity (CEC) | Positive Correlation (Increased Sorption) nih.gov | Higher CEC often correlates with higher clay and organic matter content, providing more binding sites. |
| pH | Negative Correlation (Decreased Sorption at higher pH) nih.gov | Changes in pH can alter the surface charge of soil particles and the speciation of the compound, affecting binding affinity. |
| Clay Content | Positive Correlation (Increased Sorption) | Clay minerals provide a large surface area for adsorption. researchgate.net |
Advanced Analytical Methodologies for Trace Environmental Detection in Research Contexts
Accurate detection and quantification of this compound at trace levels in complex environmental samples like soil and water are essential for research. This typically involves a multi-step analytical process. env.go.jp
Extraction: The first step is to isolate the target compound from the sample matrix (water, soil, etc.). Common methods for solid samples include Soxhlet extraction and ultrasonic extraction. env.go.jp
Sample Clean-up and Concentration: After extraction, the sample extract is "cleaned" to remove co-extracted, interfering substances. This is followed by a concentration step to bring the analyte to a level detectable by the analytical instrument. env.go.jp
Instrumental Analysis: The final measurement is performed using highly selective and sensitive analytical equipment. The most common techniques for this type of organic compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govenv.go.jp
| Analytical Technique | Abbreviation | Application in Environmental Analysis |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separates components of a mixture for quantification and identification of the parent compound and its polar metabolites. nih.gov |
| Gas Chromatography | GC | Separates volatile and semi-volatile compounds. Often used for the parent compound and less polar degradation products. nih.gov |
| Mass Spectrometry | MS | Coupled with GC or HPLC, it provides structural information for definitive identification and highly sensitive quantification of the target analyte and its transformation products. nih.govenv.go.jp |
| Thin Layer Chromatography | TLC | Used for preliminary screening and separation of potential intermediates in degradation studies. nih.gov |
Research into Novel Remediation Strategies for Biphenyl-Related Contaminants (e.g., Advanced Oxidation Processes)
Due to the persistence of many biphenyl-related compounds, research into effective remediation strategies is ongoing. These strategies aim to degrade the contaminants into less harmful substances.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for the remediation of soils and water contaminated with persistent organic pollutants. bohrium.com These methods rely on the generation of highly reactive radical species, such as the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic compounds. For related polychlorinated biphenyls (PCBs), AOPs have shown high removal efficiencies, often between 77% and 99%. bohrium.comnih.govproquest.comresearchgate.net Key AOPs include:
Fenton Oxidation: Uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. bohrium.com
Persulfate Oxidation: Uses persulfate salts, which can be activated to form sulfate radicals, another powerful oxidant. bohrium.com
Photocatalysis: Employs a semiconductor catalyst (like titanium dioxide, TiO2) and a light source to generate radicals. researchgate.netresearchgate.net Novel materials such as black TiO2 are being developed to utilize visible light, making the process more energy-efficient. chemrxiv.org
Ozonation: Involves the use of ozone (O3) to oxidize contaminants. researchgate.net
Other Novel Strategies:
Phytoremediation: This approach uses plants to remove, degrade, or stabilize contaminants from soil and water. nih.govresearchgate.net
| Remediation Strategy | Mechanism | Effectiveness for Biphenyl-Related Compounds |
|---|---|---|
| Fenton Oxidation | Generates hydroxyl radicals (•OH) via H₂O₂ and Fe²⁺. bohrium.com | High efficiency (part of AOPs with 77-99% removal for PCBs). nih.govproquest.comresearchgate.net |
| Persulfate Oxidation | Generates sulfate radicals (SO₄•⁻). bohrium.com | Considered highly suitable and efficient for PCB remediation. bohrium.comproquest.com |
| Photocatalysis (e.g., TiO₂) | Generates reactive oxygen species using light and a semiconductor. researchgate.net | Effective, especially when combined with other techniques like soil washing. nih.govresearchgate.net |
| Phytoremediation | Uptake, accumulation, and degradation of contaminants by plants. nih.govresearchgate.net | A green, low-cost alternative for removing various organic and inorganic pollutants. researchgate.net |
Future Research Trajectories and Interdisciplinary Opportunities for 4 Methoxy 4 Methyl 2 Nitro 1,1 Biphenyl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like substituted biphenyls is increasingly moving from traditional batch processing to continuous-flow systems. Flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency. The synthesis of related compounds, such as 4-methoxy-2-nitroaniline (B140478) and various methoxybiphenyls, has already been successfully adapted to continuous-flow reactors. beilstein-journals.orgresearchgate.netgoogle.com
For 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl, a transition to flow chemistry could streamline its production, which typically relies on palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi couplings. rsc.orgorgsyn.org A flow-based setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity by minimizing the formation of byproducts. Automated platforms could further integrate purification steps, enabling a seamless "synthesis-to-purification" workflow.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |
|---|---|---|
| Heat & Mass Transfer | Often inefficient and non-uniform, leading to side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratio. google.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and better temperature control. |
| Scalability | Difficult and non-linear; requires re-optimization of conditions. | Easily scalable by extending operational time ("scaling-out"). beilstein-journals.org |
| Reaction Time | Typically several hours to days. orgsyn.org | Significantly reduced, often to minutes. researchgate.net |
| Process Control | Limited; parameters can fluctuate within the vessel. | Precise, real-time control over temperature, pressure, and stoichiometry. |
Future research in this area would involve developing a robust, catalyzed flow synthesis protocol, optimizing solvent and catalyst systems (e.g., using supported palladium catalysts for easy separation), and integrating the process with automated feedback loops for on-the-fly optimization.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data alone. rjptonline.orgresearchgate.net For a molecule like this compound, ML models could be trained on large datasets of related compounds to predict a wide range of characteristics, thereby accelerating research and reducing reliance on costly and time-consuming experiments. nih.gov
Potential applications include:
Property Prediction: ML algorithms can forecast fundamental physicochemical properties such as solubility in various solvents, melting point, and chromatographic retention times. More complex properties like photophysical characteristics (absorption/emission wavelengths) and even potential toxicity can also be modeled with high accuracy. nih.govchemrxiv.orgpurdue.edu
Reactivity and Yield Prediction: AI models can predict the most likely sites of reaction for electrophilic or nucleophilic attack and forecast the yield of specific transformations, such as the reduction of the nitro group or further substitution on the aromatic rings. rjptonline.org This aids chemists in designing more efficient synthetic routes.
| Application Area | Predicted Property/Outcome | Potential Impact |
|---|---|---|
| Physicochemical Properties | Solubility, LogP, Melting Point | Faster formulation and purification development. |
| Spectroscopic Properties | NMR/IR spectra, UV-Vis Absorption | Aid in structural confirmation and identification. |
| Reactivity | Reaction site prediction (regioselectivity), reaction yield | Optimization of synthetic routes and reduction of experimental effort. rjptonline.org |
| Material Properties | Bandgap, charge mobility, liquid crystalline phases | Virtual screening for applications in advanced materials. nih.gov |
The development of bespoke ML models for substituted biphenyls would be a key research trajectory, requiring the construction of a curated database of experimental data to train and validate the predictive algorithms.
Exploration of Novel Physical Phenomena in Doped Biphenyl (B1667301) Systems
The electronic asymmetry of this compound, with its electron-donating (methoxy) and electron-withdrawing (nitro) groups, suggests it may possess interesting charge-transfer characteristics. wikipedia.org Doping this type of organic molecule—by introducing small amounts of impurities (dopants)—can dramatically alter its electronic and optical properties, leading to novel physical phenomena.
Future research could explore:
N-type and P-type Doping: Investigating the effect of electron-donating (n-doping) or electron-accepting (p-doping) molecules on the conductivity of thin films made from this compound.
Optical Property Tuning: Doping could be used to shift the absorption and emission spectra of the compound, which is relevant for applications in organic light-emitting diodes (OLEDs) or sensors.
Non-linear Optics: The intramolecular charge-transfer nature of the molecule could be enhanced by doping, potentially leading to materials with strong non-linear optical (NLO) responses, useful for frequency conversion or optical switching.
The specific substitution pattern makes this compound a prime candidate for such studies, as the steric hindrance from the 2-nitro group and 4-methyl group will influence molecular packing and, consequently, the bulk material properties upon doping.
Contribution to the Development of Next-Generation Advanced Materials
Biphenyl derivatives are integral to the design of advanced materials, including liquid crystals, organic semiconductors, and high-performance polymers. rsc.orgresearchgate.net this compound can serve as a versatile building block or a functional dopant in these systems.
Precursor for Functional Monomers: The nitro group is a synthetic linchpin, readily reduced to an amine. This resulting amino-biphenyl derivative can be used to synthesize polyamides, polyimides, or Schiff bases, which are classes of materials known for their thermal stability and use in electronics and dyes. rsc.org
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. The specific substituents on this compound would influence the mesophase behavior, and its derivatives could be explored for new liquid crystal displays or sensors. researchgate.net
Anisotropic Nanomaterials: Functionalized biphenyls have been shown to interact with nanoparticles to create anisotropic nanocomposite materials. researchgate.net The polar nitro and methoxy (B1213986) groups on this compound could facilitate specific interactions with inorganic nanoparticles, leading to new hybrid materials with tailored optical or electronic properties.
The trajectory here involves using the compound as a starting point for more complex structures, leveraging its unique substitution pattern to impart specific properties to the final material.
Collaborative Research at the Interface of Organic Chemistry and Emerging Technologies (e.g., Quantum Computing in Chemistry)
The most forward-looking research opportunities lie in the collaboration between organic chemists and experts in emerging technologies like quantum computing. While classical computational chemistry has limitations in accurately modeling complex electronic systems, quantum computing promises to solve the Schrödinger equation for molecules with much higher precision. bunsen.dewikipedia.org
For this compound, quantum computing could provide unprecedented insights:
Accurate Electronic Structure Calculation: Quantum algorithms like the Variational Quantum Eigensolver (VQE) could calculate the molecule's exact ground-state energy and electron distribution. bunsen.de This would offer a deep understanding of its aromaticity, charge distribution, and the nature of the torsional barrier between the phenyl rings.
Reaction Mechanism Simulation: Quantum computers could simulate the transition states of reactions involving this molecule with high accuracy, clarifying reaction mechanisms that are difficult to probe experimentally or with classical methods. cybranex.com This could be applied to its synthesis or its subsequent transformations.
Designing Novel Catalysts: By accurately modeling the interaction between the biphenyl substrate and a metal catalyst, quantum simulations could aid in the design of more efficient and selective catalysts for its synthesis. youtube.com
This interdisciplinary frontier represents a long-term goal where the synthesis of specific, challenging molecules like this compound can serve as a benchmark and a driver for developing new quantum computational tools for chemistry. cybranex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
